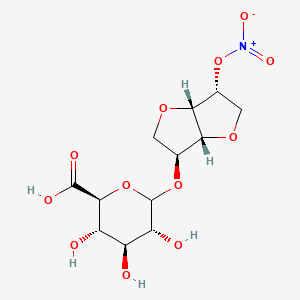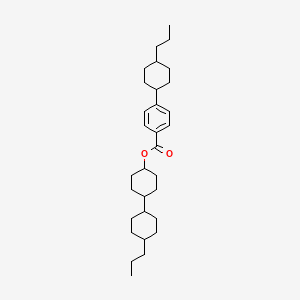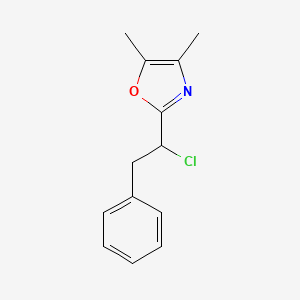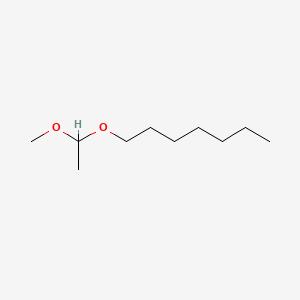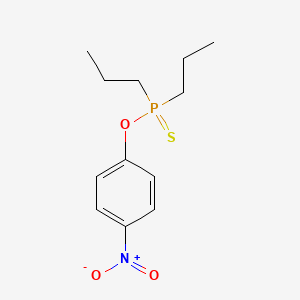
Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester is a chemical compound with the molecular formula C12H18NO3PS and a molecular weight of 287.32 g/mol . This compound is known for its unique structure, which includes a phosphinothioic acid core with dipropyl and p-nitrophenyl ester groups attached. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester involves several steps. One common method includes the reaction of dipropylphosphinothioic acid with p-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Applications De Recherche Scientifique
Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphinothioic acid derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The nitrophenyl group plays a crucial role in its biological activity by facilitating interactions with target molecules .
Comparaison Avec Des Composés Similaires
Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester can be compared with other similar compounds such as:
Phosphinothioic acid, P,P-diphenyl-, O-(4-nitrophenyl) ester: This compound has a similar structure but with diphenyl groups instead of dipropyl groups, leading to different chemical and biological properties.
Dipropylphosphinic acid derivatives: These compounds share the dipropylphosphinic acid core but differ in the ester or substituent groups attached, resulting in varied reactivity and applications.
This compound stands out due to its unique combination of dipropyl and p-nitrophenyl groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
5745-22-2 |
|---|---|
Formule moléculaire |
C12H18NO3PS |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
(4-nitrophenoxy)-dipropyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H18NO3PS/c1-3-9-17(18,10-4-2)16-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
LORFACHPWQDSTM-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=S)(CCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
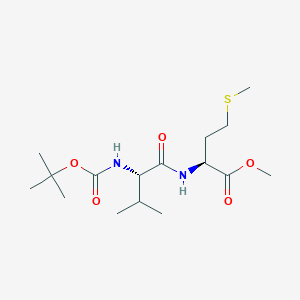
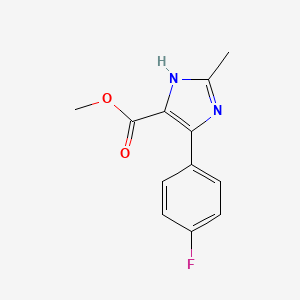
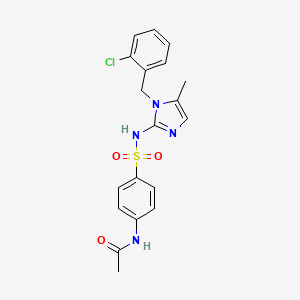
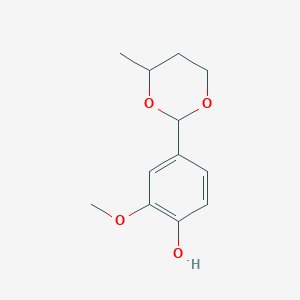
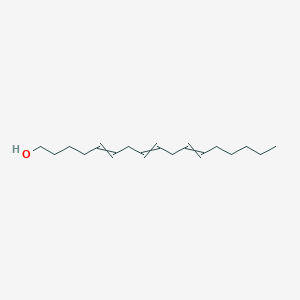

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
